3-Bromo-2-(bromomethyl)propionic acid

説明

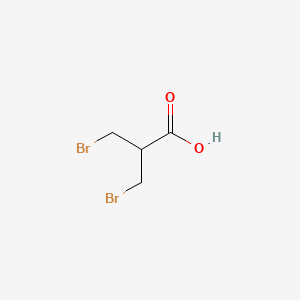

3-Bromo-2-(bromomethyl)propionic acid: is an organic compound with the molecular formula C4H6Br2O2 . It is a white to cream to brown crystalline powder or solid. This compound is primarily used as an organic building block in the synthesis of various beta-substituted acrylates and beta-lactams .

特性

IUPAC Name |

3-bromo-2-(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJWQCLWOQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312632 | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41459-42-1 | |

| Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis from Diethyl Bis(hydroxymethyl)malonate

The most widely documented method involves the bromination of diethyl bis(hydroxymethyl)malonate (CAS 20605-01-0) using hydrogen bromide (HBr). This route proceeds via sequential substitution of hydroxyl groups with bromine atoms.

Reaction Conditions

- Starting Material : Diethyl bis(hydroxymethyl)malonate (1.0 equiv).

- Reagent : Aqueous HBr (48% w/w, excess).

- Solvent : Acetic acid.

- Temperature : 60–65°C under nitrogen atmosphere.

- Yield : 85%.

Procedure

- Diethyl bis(hydroxymethyl)malonate is treated with HBr in acetic acid at 60–65°C for 5 hours.

- The reaction mixture is cooled, and the organic layer is separated, washed with water, and dried over sodium sulfate.

- Crystallization yields 3-bromo-2-(bromomethyl)propionic acid as a white to brown crystalline solid.

Key Advantages

- High selectivity for bromination at the hydroxymethyl groups.

- Scalable to industrial production with minimal by-products.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for bromination reactions, enabling precise control over temperature and residence time.

Key Features

- Reactors : Tubular or microreactors with automated monitoring systems.

- Throughput : Capable of producing multi-kilogram batches per day.

- Purity : ≥98% purity achieved through inline purification (e.g., crystallization or distillation).

Reaction Mechanisms

Mechanism of HBr-Mediated Bromination

The reaction of diethyl bis(hydroxymethyl)malonate with HBr proceeds via acid-catalyzed nucleophilic substitution:

Electrophilic Bromination with Br₂

Bromine acts as an electrophile, attacking the electron-rich methylene group adjacent to the carboxylic acid:

- Br₂ undergoes heterolytic cleavage to generate Br⁺.

- Electrophilic attack forms a bromonium ion intermediate.

- Deprotonation yields the monobrominated product.

Comparative Analysis of Methods

| Parameter | HBr Method | Br₂ Method |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Yield | 85% | 50–70% (estimated) |

| By-Products | Minimal | Di-brominated species |

| Scalability | High (industrial use) | Limited to lab scale |

| Purity | ≥98% | 90–95% |

Advantages of HBr Method : Higher yield and selectivity, preferred for large-scale synthesis.

Advantages of Br₂ Method : Lower material costs, suitable for small-scale diversification.

化学反応の分析

Types of Reactions: 3-Bromo-2-(bromomethyl)propionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Cyclization Reactions: The compound can undergo cyclization reactions to form beta-lactams by reacting with amides under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles in solvents like acetonitrile or dimethylformamide.

Cyclization: Amides in the presence of suitable catalysts and solvents.

Major Products:

Substitution Reactions: Products with substituted functional groups replacing the bromine atoms.

Cyclization Reactions: Beta-lactams and other cyclic compounds

科学的研究の応用

Organic Synthesis Building Block

3-Bromo-2-(bromomethyl)propionic acid serves as a crucial building block for the synthesis of various organic compounds. It is particularly useful in:

- Preparation of Beta-Substituted Acrylates : This compound acts as a precursor for synthesizing beta-substituted acrylates, which are essential in producing polymers and other materials used in coatings and adhesives .

- Synthesis of t-butyl Esters : It is used to prepare several t-butyl esters such as t-butyl 2-(phenylthiomethyl)propenoate and t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, which have applications in pharmaceuticals and agrochemicals .

Beta-Lactam Synthesis

The compound plays a significant role in the synthesis of beta-lactams, a class of antibiotics. The cyclization of the corresponding amide derived from this acid leads to the formation of beta-lactam structures, which are critical for developing various antibiotic agents .

Recent studies have highlighted the biological significance of this compound:

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against cancer cell lines. For instance, studies have shown that at concentrations above 50 µM, it significantly reduces cell viability in breast cancer and leukemia cell lines, suggesting potential applications as a chemotherapeutic agent .

Mutagenicity

The compound has been classified as mutagenic based on Ames testing conducted on Salmonella typhimurium strains. This raises concerns regarding its safety and necessitates careful handling when utilized in research and industrial applications .

Industrial Applications

This compound is employed as a fine chemical in various industrial processes:

- Chemical Manufacturing : Its ability to act as an intermediate allows for the production of complex molecules required in pharmaceuticals and agrochemicals.

- Research and Development : The compound is frequently used in laboratories for synthesizing new chemical entities due to its reactive bromine atoms, which facilitate nucleophilic substitution reactions .

Case Study 1: Synthesis of Pyrrolopiperazine Derivatives

In a study aimed at synthesizing pyrrolopiperazine derivatives, researchers utilized this compound to improve yields compared to other carboxylic acids. The results indicated that this compound enhanced the overall reaction efficiency and product formation .

Case Study 2: Evaluation of Cytotoxicity

A comprehensive evaluation published in the Australian Journal of Chemistry assessed the cytotoxic effects of this compound across various cancer cell lines. The findings confirmed its potential as a candidate for further development into anticancer drugs due to its significant inhibitory effects on cell proliferation .

作用機序

The mechanism of action of 3-Bromo-2-(bromomethyl)propionic acid involves its reactivity with nucleophiles and its ability to undergo cyclization reactions. The bromine atoms in the compound are highly reactive and can be easily substituted by nucleophiles, leading to the formation of various substituted products. The compound’s ability to undergo cyclization reactions allows it to form beta-lactams, which are important intermediates in the synthesis of antibiotics and other pharmaceuticals .

類似化合物との比較

- 3-Chloro-2-chloromethyl-1-propene

- Methyl 3-bromo-2-(bromomethyl)propionate

- 2,3-Dibromopropionic acid

- 3,3’-Dichloropivalic acid

- Dibromoacetic acid

- Chlorodifluoroacetic acid

- 4-Iodo-L-phenylalanine

- Methyl alpha-bromoisobutyrate

- 3-Amino-2-fluoropropionic acid

- 2-Bromo-2-methylpropionic acid

Uniqueness: 3-Bromo-2-(bromomethyl)propionic acid is unique due to its dual bromine substitution, which makes it highly reactive and versatile in various chemical reactions. Its ability to form beta-lactams through cyclization reactions sets it apart from other similar compounds, making it valuable in the synthesis of pharmaceuticals and specialty chemicals .

生物活性

3-Bromo-2-(bromomethyl)propionic acid (CAS Number: 41459-42-1) is a halogenated organic compound that has gained attention in various fields of chemical and biological research. This compound serves as an important intermediate in organic synthesis, particularly for the preparation of beta-substituted acrylates and beta-lactams. Its unique structure and reactivity make it a valuable building block in medicinal chemistry.

- Molecular Formula : C₄H₆Br₂O₂

- Molecular Weight : 245.91 g/mol

- Melting Point : 98-101 °C

- Solubility : Soluble in acetic acid; incompatible with strong oxidizing agents and strong bases .

Biological Activity

The biological activity of this compound is primarily linked to its role as a substrate in enzymatic reactions and its potential applications in drug development.

Enzymatic Reactions

Research indicates that this compound can act as a substrate for yeast enolase, an enzyme involved in glycolysis. The kinetic parameters for this interaction have been studied, revealing a Michaelis constant of 6.5 mM, indicating moderate affinity compared to other substrates . This enzymatic activity suggests potential applications in metabolic engineering and synthetic biology.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various biologically relevant molecules, such as pyrrolopiperazines, which have shown promise in pharmacological applications. A one-pot diastereoselective synthesis method employing this compound has been reported to yield higher overall product yields compared to alternative methods .

Case Study 1: Synthesis of Pyrrolopiperazines

In a study aimed at synthesizing pyrrolopiperazine derivatives, researchers found that using this compound significantly improved the efficiency of the reaction. The resultant compounds exhibited potential as neuroprotective agents, highlighting the importance of this intermediate in developing therapeutic agents .

Case Study 2: Role in Beta-Lactam Synthesis

Another significant application of this compound is its role in synthesizing beta-lactam antibiotics. The cyclization of amides derived from this compound has been shown to produce various beta-lactams, which are crucial in treating bacterial infections. This underscores its relevance in pharmaceutical chemistry .

Toxicological Profile

While the biological activity of this compound is noteworthy, its toxicological profile must be considered. It is classified as a corrosive material that can cause severe skin burns and eye damage upon contact. There are no significant findings regarding its mutagenic or carcinogenic properties; however, caution is advised when handling this compound due to its corrosive nature .

Comparative Table of Biological Activities

| Property | Value/Description |

|---|---|

| Enzyme Interaction | Yeast Enolase (Km = 6.5 mM) |

| Applications | Synthesis of beta-lactams and pyrrolopiperazines |

| Toxicity | Causes severe skin burns and eye damage |

| Solubility | Soluble in acetic acid |

| Reactivity | Incompatible with strong oxidizers/bases |

Q & A

Q. Characterization Methods :

- Spectroscopy : Use NMR (¹H/¹³C) and IR to confirm bromine substitution patterns and carboxylic acid functionality.

- Chromatography : HPLC or GC-MS for purity assessment, especially after synthesis or derivatization.

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and detect impurities .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

While direct synthesis routes are not explicitly detailed in the evidence, indirect methods can be inferred:

Bromination of Precursors : Reacting 2-(hydroxymethyl)propionic acid with PBr₃ or HBr under controlled conditions to introduce bromine atoms at the β and γ positions.

Ester Hydrolysis : Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) can be hydrolyzed under acidic or basic conditions to yield the free acid. For example, refluxing with NaOH followed by acidification .

Q. Key Considerations :

- Monitor reaction progress via TLC to avoid over-bromination.

- Purify via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

Advanced: How is this compound utilized in synthesizing enzyme substrates or inhibitors?

Answer:

this compound serves as a precursor for synthesizing enzyme-active analogs. For example:

- Enolase Substrate Synthesis : Reacting the compound with alkaline arsenite yields (RS)-3-Arsono-2-(hydroxymethyl)propionic acid, a structural analog of 2-phosphoglycerate. This analog binds to yeast enolase (EC 4.2.1.11) with a Kₘ of 6.5 mM, compared to 0.08 mM for the natural substrate, providing insights into enzyme mechanism and inhibition .

Q. Methodological Steps :

Reaction Setup : Combine this compound with sodium arsenite in aqueous NaOH (pH 10–12).

Purification : Isolate the product via ion-exchange chromatography.

Kinetic Assays : Use spectrophotometric methods to measure enolase activity under varying substrate concentrations .

Advanced: What experimental precautions are critical when handling this compound?

Answer:

Hazards :

Q. Safety Protocols :

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

Storage : Keep in sealed containers at 2–8°C, away from metals and strong bases.

Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How does structural modification of this compound impact its reactivity in nucleophilic substitutions?

Answer:

The geminal bromine atoms at C2 and C3 create a highly electrophilic environment, enabling diverse nucleophilic substitutions:

- SN2 Reactions : The bromomethyl group undergoes displacement with nucleophiles (e.g., amines, thiols) to generate functionalized propionic acid derivatives.

- Steric Effects : Bulky nucleophiles may exhibit reduced reactivity due to steric hindrance around the brominated carbons.

Case Study :

Reaction with sodium azide (NaN₃) in DMF at 60°C produces 3-azido-2-(azidomethyl)propionic acid, a click chemistry intermediate. Monitor reaction progress via FT-IR to track azide formation (peak at ~2100 cm⁻¹) .

Advanced: What role does this compound play in studying enzyme kinetics or inhibition?

Answer:

The arsono analog synthesized from this compound acts as a competitive inhibitor of enolase. Key findings include:

- Substrate Specificity : The analog's Kₘ (6.5 mM) is 80-fold higher than 2-phosphoglycerate, highlighting enolase's preference for phosphate over arsenate groups.

- Catalytic Efficiency : The kₐₜ for the analog is significantly lower, suggesting slower conversion rates due to altered transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。